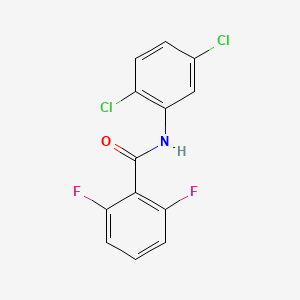

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide

Description

N-(2,5-Dichlorophenyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,5-dichlorophenyl group attached to the amide nitrogen and a 2,6-difluorobenzoyl moiety. This compound is structurally related to insect growth regulators (IGRs) such as lufenuron (CAS RN: 103055-07-8), which is commercially used to disrupt chitin synthesis in insects . Its molecular formula is C₁₄H₆Cl₂F₂N₂O₂, with substituents influencing lipophilicity and biological activity. The 2,5-dichloro substitution on the phenyl ring enhances its binding affinity to target enzymes, while the 2,6-difluorobenzamide backbone contributes to metabolic stability .

Properties

Molecular Formula |

C13H7Cl2F2NO |

|---|---|

Molecular Weight |

302.10 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C13H7Cl2F2NO/c14-7-4-5-8(15)11(6-7)18-13(19)12-9(16)2-1-3-10(12)17/h1-6H,(H,18,19) |

InChI Key |

KEAPNZULUWMJSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2,6-difluorobenzamide typically involves the acylation of 2,5-dichloroaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the acylation reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Research and Regulatory Considerations

- Metabolic Stability : Fluorine substitutions (e.g., in lufenuron) reduce oxidative degradation, prolonging half-life .

- Environmental Impact : Halogenated benzamides often require hazard labeling (e.g., UN3082 for diflubenzuron) due to bioaccumulation risks .

- Synthetic Challenges : Low yields in thiazole-linked analogs (e.g., 22% in c-Abl activators) highlight the need for optimized coupling protocols .

Biological Activity

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and structure-activity relationships, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzamide structure with dichloro and difluoro substituents. Its molecular formula is . The presence of halogen atoms enhances the compound's lipophilicity and bioavailability, which are critical for its biological efficacy.

Antiviral Properties

Research indicates that compounds with similar structures to this compound can act as inhibitors of neuraminidase enzymes, which are vital in viral infections such as influenza. The halogen substituents may enhance binding affinity to the enzyme due to increased hydrophobic interactions and potential halogen bonding .

Antibacterial Activity

A study focused on benzamide derivatives reported that 2,6-difluorobenzamide derivatives exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. Specific derivatives demonstrated minimum inhibitory concentrations (MICs) below 1 µg/mL against Bacillus subtilis and Staphylococcus aureus, indicating strong antibacterial properties .

Structure-Activity Relationships (SAR)

The unique arrangement of halogen atoms in this compound contributes to its biological activity. Comparative analysis with similar compounds reveals that:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-chlorophenyl)-2,6-difluorobenzamide | Contains a single chlorine atom; less lipophilic | |

| N-(3-bromophenyl)-2,6-difluorobenzamide | Bromine substitution may enhance biological activity | |

| N-(2-fluorophenyl)-4-chloro-3-methylbenzamide | Different substitution pattern; may exhibit different reactivity |

The presence of both dichloro and difluoro groups distinguishes it from these compounds and potentially enhances its biological activity .

Case Studies

-

Inhibition of Dihydrofolate Reductase (DHFR) :

Research has shown that certain benzamide derivatives can inhibit DHFR by reducing NADP and NADPH levels through the inhibition of nicotinamide adenine dinucleotide kinase (NADK). This mechanism suggests a novel approach to downregulating DHFR and inhibiting cell growth . -

Antitumor Effects :

In clinical studies involving benzamide-positive cohorts, some patients demonstrated prolonged survival when treated with compounds similar to this compound. This highlights the potential antitumor properties of such derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.